3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

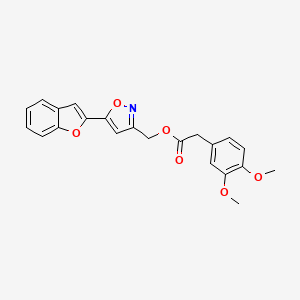

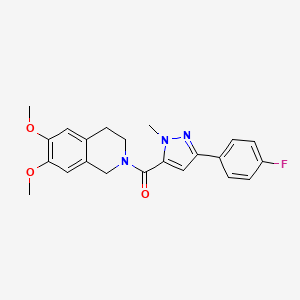

“3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one” is a chemical compound with the molecular formula C20H18N2O3 . It is used for research purposes.

Synthesis Analysis

The synthesis of 3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one involves the reaction of 3-(piperazine-1-carbonyl)-2H-chromen-2-one with various substituted sulphonyl chlorides in dichloromethane (DCM). The reaction is stirred at room temperature for 2-3 hours .

Molecular Structure Analysis

The molecular structure of “3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one” consists of 20 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

The compound has been studied as a potential inhibitor of carbonic anhydrase isoforms IX and XII, which play a significant role in regulating the intracellular and extracellular pH in hypoxic tumors .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial activity . The results showed that it exhibited significant antibacterial and antifungal activity, comparable to standard drugs . This suggests that it could be further explored for potential use in treating bacterial and fungal infections.

Molecular Modeling

Molecular modeling studies have been conducted on this compound . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives . This indicates that it could be a useful tool in the design and development of new drugs.

Synthesis of Novel Derivatives

The compound has been used as a starting material for the synthesis of novel derivatives . These derivatives were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . This suggests that it could be a valuable building block in organic synthesis.

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . This provides valuable information about its structure and properties, which could be useful in various fields of research.

Electronic Properties

The compound has been studied for its electronic properties . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that it has low reactivity and a tendency to be stable .

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times greater than that of the urea used for comparison . This indicates that it has very good nonlinear optical properties, which could be useful in the field of optoelectronics.

Biological Activity

The compound has been evaluated for its biological activity . Antimicrobial activity studies were carried out, and the experimental results were supported by molecular docking studies . This suggests that it could have potential therapeutic applications.

Toxicological and Physicochemical Properties

The toxicological and physicochemical properties of the compound have been investigated . This information is crucial for assessing its safety and suitability for use in various applications.

Propriétés

IUPAC Name |

3-(4-phenylpiperazine-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19-16-8-4-5-9-18(16)25-14-17(19)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKCZHPUVLLPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2428434.png)

![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)

![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)

![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

![6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2428451.png)

![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)

![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)

![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)